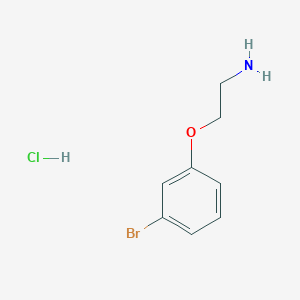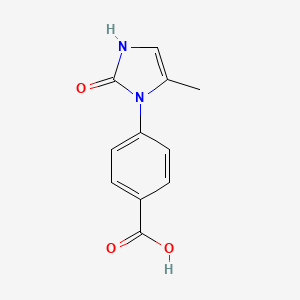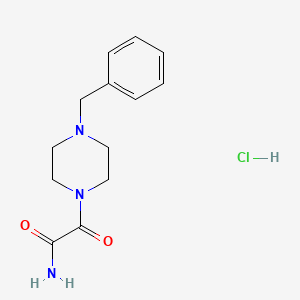
2-(4-Benzyl-piperazin-1-yl)-2-oxo-acetamide hydrochloride
Overview
Description
2-(4-Benzyl-piperazin-1-yl)-2-oxo-acetamide hydrochloride (2BPOH) is a synthetic piperazine derivative that has been used for several decades in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of about 300.2 g/mol. 2BPOH is a versatile compound that has been used in a variety of scientific applications, from basic research to drug development. It is also used as a reagent in organic synthesis.
Scientific Research Applications
Chemical Design and Molecular Pharmacology
- Clinical Candidate Discovery: A similar compound, 2-(4-(2-((1 H-Benzo[ d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride, was identified as an aqueous-soluble potent inhibitor for human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1 with high selectivity over ACAT-2. This compound, referred to as K-604, was considered a promising clinical candidate for treating diseases involving ACAT-1 overexpression, demonstrating enhanced aqueous solubility and oral absorption compared to its precursor compounds (Shibuya et al., 2018).
Biochemical Pharmacology and Therapeutics
- H4 Receptor-Ligand Design for Anti-Inflammatory Properties: 2-(4-Methyl-piperazin-1-yl)-quinoxaline, a compound with a structure closely related to 2-(4-Benzyl-piperazin-1-yl)-2-oxo-acetamide hydrochloride, was identified as a lead structure for H4 receptor ligands. Compounds synthesized from this scaffold exhibited potent affinities for the H4 receptor and demonstrated significant anti-inflammatory properties in vivo, providing a promising therapeutic approach for inflammatory conditions (Smits et al., 2008).
Drug Design and Synthesis
- Anticancer and Anti-Inflammatory Compound Synthesis: A series of compounds related to this compound were synthesized and evaluated for anticancer and anti-inflammatory activities. Some derivatives demonstrated selective influence on cancer cell lines, and others exhibited excellent anti-inflammatory activity, indicating their potential for further development as therapeutic agents (Ghule, Deshmukh, & Chaudhari, 2013).
Pharmacological Activity and Mechanism of Action
- Antihistaminic Activity: Compounds similar to this compound, specifically 2-(4-substituted-1-(homo)piperazinyl)benzimidazoles, were prepared and tested for H1-antihistaminic activity. Several compounds exhibited significant antihistaminic activity, indicating the potential use of this chemical scaffold in developing novel antihistaminic agents (Iemura et al., 1986).
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-2-oxoacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2.ClH/c14-12(17)13(18)16-8-6-15(7-9-16)10-11-4-2-1-3-5-11;/h1-5H,6-10H2,(H2,14,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPOICKRRFKFJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4'-Bis[N-(1-naphthyl)-N-phenylamino]-4''-phenyltriphenylamine](/img/structure/B1522081.png)
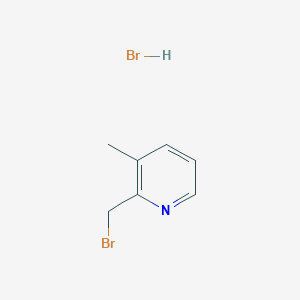
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazine](/img/structure/B1522085.png)

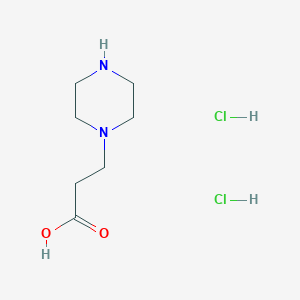
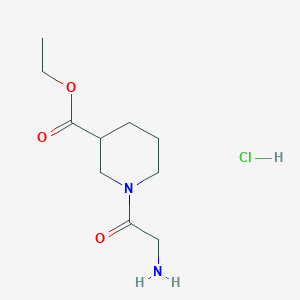
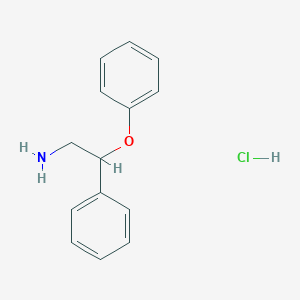

![Benzyl 4-[(3-{[(tert-butoxy)carbonyl]amino}propyl)amino]piperidine-1-carboxylate](/img/structure/B1522096.png)
![1-[(Tert-butoxy)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B1522099.png)
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B1522100.png)
